molecular formula C13H17N3 B2570674 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole CAS No. 1249819-17-7

2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole

Cat. No.: B2570674
CAS No.: 1249819-17-7
M. Wt: 215.3
InChI Key: JTIXTBNEEVXQSA-UHFFFAOYSA-N
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Description

2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole typically involves the alkylation of azoles with mesylates or similar analogues, followed by deprotection steps. One common method includes the reaction of 1-(pyrrolidin-2-ylmethyl)-1H-azoles with appropriate alkylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Halogenating agents: NBS, bromine (Br2)

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the pyrrolidine and benzodiazole rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-1-(pyrrolidin-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-15-12-6-2-3-7-13(12)16(10)9-11-5-4-8-14-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIXTBNEEVXQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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